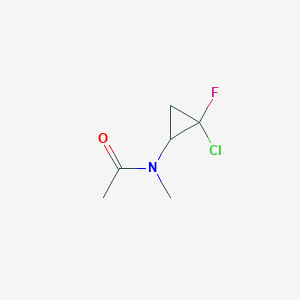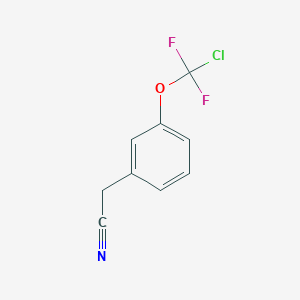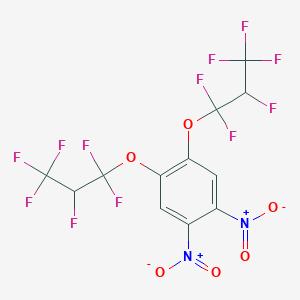
2-(Trifluoromethylthio)-2-chloroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylthio)-2-chloroacetophenone (TFCA) is a versatile organic molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. TFCA is an important building block for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and properties make it a valuable tool for the development of new compounds with novel properties and applications.
Aplicaciones Científicas De Investigación
2-(Trifluoromethylthio)-2-chloroacetophenone has a wide range of applications in scientific research. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as inhibitors of enzymes and other proteins. In addition, 2-(Trifluoromethylthio)-2-chloroacetophenone is used as a reagent for the synthesis of other molecules and as a starting material for the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethylthio)-2-chloroacetophenone is not fully understood. It is believed that the trifluoromethylthiol group of 2-(Trifluoromethylthio)-2-chloroacetophenone can interact with nucleophilic centers, such as carboxylic acids and amines, to form covalent bonds. This interaction can lead to the formation of new molecules with novel properties and applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Trifluoromethylthio)-2-chloroacetophenone are not fully understood. However, it is believed that the trifluoromethylthiol group of 2-(Trifluoromethylthio)-2-chloroacetophenone can interact with nucleophilic centers, such as carboxylic acids and amines, to form covalent bonds. This interaction can lead to the formation of new molecules with novel properties and applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethylthio)-2-chloroacetophenone has several advantages and limitations when used in laboratory experiments. On the plus side, 2-(Trifluoromethylthio)-2-chloroacetophenone is a versatile organic molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. In addition, it is relatively inexpensive and easy to obtain. On the other hand, 2-(Trifluoromethylthio)-2-chloroacetophenone is highly reactive and can be hazardous when handled improperly. Furthermore, it is not water soluble and must be handled in an inert atmosphere.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Trifluoromethylthio)-2-chloroacetophenone. One potential application is the synthesis of new compounds with novel properties and applications. Additionally, 2-(Trifluoromethylthio)-2-chloroacetophenone could be used to develop new catalysts for organic synthesis, as well as new compounds for use in medicinal chemistry and analytical chemistry. Finally, 2-(Trifluoromethylthio)-2-chloroacetophenone could be used to develop new polymers with improved properties and applications.
Métodos De Síntesis
The synthesis of 2-(Trifluoromethylthio)-2-chloroacetophenone involves the reaction of 2-chloroacetophenone with trifluoromethylthiol in the presence of a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at a temperature of around 80°C. The reaction is typically complete within 1-2 hours and yields a white solid product.
Propiedades
IUPAC Name |
2-chloro-1-phenyl-2-(trifluoromethylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-8(15-9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSRZQICQEPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)-2-chloroacetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)






![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)
